N-(3,3-difluoropropyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,3-difluoropropyl)benzamide, also known as DFBP, is a synthetic compound belonging to the class of amides. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound has been studied extensively due to its potential applications in the fields of medicine, agriculture, and biotechnology. DFBP is a colorless solid with a melting point of 82-83°C. It is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide.

Aplicaciones Científicas De Investigación

N-(3,3-difluoropropyl)benzamide has been used in a variety of scientific research applications. It has been used as a substrate for biochemical studies, including enzyme kinetics and protein structure-function studies. It has also been used as a ligand in studies of metal ion binding and as a reagent in peptide synthesis. Additionally, N-(3,3-difluoropropyl)benzamide has been used in pharmacological studies to investigate its potential effects on the nervous system.

Mecanismo De Acción

The exact mechanism of action of N-(3,3-difluoropropyl)benzamide is not yet fully understood. However, it is believed to act as a reversible inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. These enzymes are involved in the synthesis of prostaglandins, which are important mediators of inflammation and pain. It is also believed that N-(3,3-difluoropropyl)benzamide may act as an agonist of certain G-protein coupled receptors, such as the 5-HT1A receptor, which is involved in the regulation of anxiety and depression.

Biochemical and Physiological Effects

N-(3,3-difluoropropyl)benzamide has been shown to inhibit the activity of certain enzymes involved in the synthesis of prostaglandins. This inhibition may lead to decreased inflammation and pain. Additionally, N-(3,3-difluoropropyl)benzamide has been found to act as an agonist of certain G-protein coupled receptors. This could lead to increased activity of certain neurotransmitters, such as serotonin, which is involved in the regulation of mood.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of N-(3,3-difluoropropyl)benzamide in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, N-(3,3-difluoropropyl)benzamide can be toxic when inhaled or ingested, so it is important to take proper safety precautions when working with it.

Direcciones Futuras

The potential applications of N-(3,3-difluoropropyl)benzamide are vast and are still being explored. One possible future direction is the use of N-(3,3-difluoropropyl)benzamide in the development of novel anti-inflammatory drugs. Additionally, N-(3,3-difluoropropyl)benzamide could be used as a tool to study the role of certain enzymes and G-protein coupled receptors in the regulation of inflammation and pain. Furthermore, N-(3,3-difluoropropyl)benzamide could be used as a tool to investigate the effects of certain drugs on the nervous system. Finally, N-(3,3-difluoropropyl)benzamide could be used to develop new treatments for certain neurological disorders, such as depression and anxiety.

Métodos De Síntesis

N-(3,3-difluoropropyl)benzamide can be synthesized through a variety of methods. The most commonly used method is the reaction of 3,3-difluoropropionic acid with benzoyl chloride in the presence of a base, such as sodium carbonate. This reaction produces N-(3,3-difluoropropyl)benzamide and sodium chloride as byproducts. Other methods of synthesis include the reaction of 3,3-difluoropropionic acid with benzyl alcohol in the presence of a catalyst, such as p-toluenesulfonic acid.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,3-difluoropropyl)benzamide involves the reaction of 3,3-difluoropropylamine with benzoyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "3,3-difluoropropylamine", "benzoyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add 3,3-difluoropropylamine to a reaction flask", "Add a base (e.g. triethylamine) to the reaction flask", "Add benzoyl chloride dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] } | |

Número CAS |

1855641-17-6 |

Nombre del producto |

N-(3,3-difluoropropyl)benzamide |

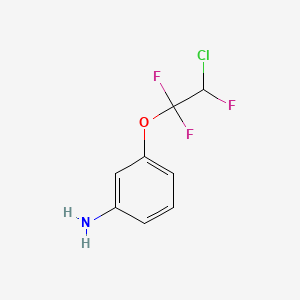

Fórmula molecular |

C10H11F2NO |

Peso molecular |

199.2 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.